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Introduction
Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays

a crucial role in calcium signaling in various cell types. Its dysregulation has been implicated in

the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis

(FSGS), pulmonary hypertension, and cardiac hypertrophy. Consequently, TRPC6 has

emerged as a promising therapeutic target for drug development. Larixol, a labdane-type

diterpene isolated from larch balsam, and its more potent acetylated derivative, larixyl acetate,

have been identified as selective inhibitors of the TRPC6 channel. These compounds serve as

valuable pharmacological tools for studying the physiological and pathological roles of TRPC6.

This document provides detailed application notes and protocols for the use of Larixol and its

analogs in TRPC6 inhibition studies.

Data Presentation: Inhibitory Activity of Larixol and
Derivatives
The inhibitory potency of Larixol and its derivatives against TRPC6 and related TRPC

channels is summarized in the table below. The data highlights the selectivity of these

compounds for TRPC6 over other closely related channel isoforms.
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Compound
Target
Channel

IC50 Value
(µM)

Method of
Activation

Cell Line Reference

Larixol hTRPC6 2.04 OAG
HEK

hTRPC6-YFP
[1]

hTRPC3 >10 OAG
HEK

hTRPC3-YFP
[1]

Larixyl

Acetate
hTRPC6 0.58 OAG

HEK

hTRPC6-YFP
[1]

hTRPC3 6.38 OAG
HEK

hTRPC3-YFP
[1]

rTRPC6 0.1 - 0.6 Diacylglycerol

Rat

Pulmonary

Artery

Smooth

Muscle Cells

[2]

hTRPC7

~2.9 (5-fold

less potent

than on

TRPC6)

Diacylglycerol Recombinant [2]

Larixyl

Carbamate

(LC)

hTRPC6 ~0.6 OAG HEK hTRPC6 [3]

hTRPC3

~18 (30-fold

selective for

TRPC6)

OAG HEK hTRPC3 [3]

hTRPC7

~3 (5-fold

selective for

TRPC6)

OAG HEK hTRPC7 [3]

OAG: 1-oleoyl-2-acetyl-sn-glycerol, a diacylglycerol analog used to activate TRPC6 channels.

HEK: Human Embryonic Kidney cells. YFP: Yellow Fluorescent Protein.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2660257/
https://www.jci.org/articles/view/27702/figure/9
https://www.jci.org/articles/view/27702/figure/9
https://pmc.ncbi.nlm.nih.gov/articles/PMC3013542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3013542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3013542/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
To visualize the mechanism of TRPC6 activation and the points of intervention by Larixol, as

well as the experimental procedures to study these effects, the following diagrams are

provided.
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Figure 1: TRPC6-NFAT Signaling Pathway and Larixol Inhibition.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1207091?utm_src=pdf-body
https://www.benchchem.com/product/b1207091?utm_src=pdf-body-img
https://www.benchchem.com/product/b1207091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Experiment

Data Analysis

Seed HEK293-hTRPC6 cells
in 96-well plate

Load cells with Fluo-4 AM
(e.g., 1-5 µM for 30-60 min)

Wash to remove excess dye

Measure baseline fluorescence

Add Larixol (or vehicle)

Add TRPC6 agonist (e.g., OAG)

Record fluorescence changes over time

Calculate ΔF/F0 and plot
concentration-response curves

Determine IC50 value
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Figure 2: Experimental Workflow for Calcium Imaging Assay.
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Experimental Protocols
Preparation of Larixol Stock Solutions
Larixol and its derivatives are soluble in dimethyl sulfoxide (DMSO).[4][5]

Stock Solution (e.g., 10 mM):

Weigh out the required amount of Larixol or larixyl acetate.

Dissolve in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

For example, for Larixol (MW: 306.48 g/mol ), dissolve 3.065 mg in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Working Solutions:

On the day of the experiment, thaw an aliquot of the stock solution.

Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the

desired final concentrations.

Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%)

to avoid solvent-induced cytotoxicity.

Calcium Imaging Assay for TRPC6 Inhibition
This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in

response to TRPC6 activation and inhibition.

Materials:

HEK293 cells stably expressing human TRPC6 (HEK-hTRPC6).

Black, clear-bottom 96-well plates.

Fluo-4 AM calcium indicator.
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Pluronic F-127 (optional, to aid dye loading).

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

TRPC6 agonist (e.g., OAG).

Larixol or larixyl acetate.

Fluorescence microplate reader with automated liquid handling.

Procedure:

Cell Plating:

The day before the experiment, seed HEK-hTRPC6 cells into a 96-well plate at a density

that will result in a confluent monolayer on the day of the assay.

Dye Loading:

Prepare a Fluo-4 AM loading solution (e.g., 2 µM Fluo-4 AM in HBSS). The addition of

0.02% Pluronic F-127 can improve dye solubility and cell loading.

Aspirate the culture medium from the wells and wash once with HBSS.

Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in

the dark.

After incubation, wash the cells twice with HBSS to remove extracellular dye.

Add fresh HBSS to each well.

Measurement of Calcium Influx:

Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) set to excite at

~494 nm and record emission at ~516 nm.

Record a stable baseline fluorescence for 1-2 minutes.

Add Larixol (or vehicle control) at various concentrations and incubate for 5-10 minutes.
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Add the TRPC6 agonist OAG (e.g., final concentration of 50-100 µM) to activate the

channels.

Continuously record the fluorescence intensity for 5-10 minutes to monitor the calcium

influx.

Data Analysis:

The change in fluorescence is typically expressed as the ratio of fluorescence (F) to the

initial baseline fluorescence (F₀), or as (F - F₀) / F₀.

Plot the peak fluorescence response against the concentration of Larixol.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through TRPC6 channels in the

plasma membrane.

Materials:

HEK-hTRPC6 cells cultured on glass coverslips.

Patch-clamp rig (amplifier, micromanipulator, microscope).

Borosilicate glass capillaries for pulling patch pipettes.

Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

glucose (pH 7.4 with NaOH).

Intracellular (pipette) solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 1 MgCl₂ (pH 7.2 with

CsOH).

Procedure:

Preparation:
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Place a coverslip with adherent HEK-hTRPC6 cells in the recording chamber on the

microscope stage and perfuse with the extracellular solution.

Pull a patch pipette with a resistance of 3-5 MΩ when filled with the intracellular solution.

Recording:

Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal

(giga-seal) with the cell membrane.

Rupture the membrane patch under the pipette tip with gentle suction to achieve the

whole-cell configuration.

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit

currents.

Record baseline currents.

Drug Application:

Activate TRPC6 channels by perfusing the cell with the extracellular solution containing a

TRPC6 agonist (e.g., 100 µM OAG).

Once a stable current is established, apply Larixol at the desired concentration through

the perfusion system.

Record the inhibition of the OAG-induced current.

Data Analysis:

Measure the amplitude of the inward and outward currents before and after the application

of Larixol.

Calculate the percentage of inhibition at different concentrations to generate a dose-

response curve and determine the IC50 value.
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NFAT Reporter Assay
This assay measures the activity of the Nuclear Factor of Activated T-cells (NFAT), a

downstream transcription factor in the TRPC6 signaling cascade.

Materials:

HEK293T cells.

NFAT-luciferase reporter plasmid (contains the luciferase gene under the control of an NFAT-

responsive promoter).

Renilla luciferase plasmid (for normalization of transfection efficiency).

Transfection reagent.

Lysis buffer.

Luciferase assay substrate.

Luminometer.

Procedure:

Transfection:

Co-transfect HEK293T cells with the NFAT-luciferase reporter plasmid, a TRPC6

expression plasmid, and the Renilla luciferase plasmid using a suitable transfection

reagent.

Plate the transfected cells in a 24- or 48-well plate.

Cell Treatment:

24 hours post-transfection, replace the medium with serum-free medium and starve the

cells for 4-6 hours.

Pre-incubate the cells with various concentrations of Larixol (or vehicle) for 30-60

minutes.
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Stimulate the cells with a TRPC6 agonist (e.g., Angiotensin II if the appropriate receptor is

co-expressed, or OAG) for 6-8 hours.

Luciferase Assay:

Wash the cells with PBS and lyse them using a passive lysis buffer.

Transfer the cell lysates to a white, opaque 96-well plate.

Measure the firefly luciferase activity using a luminometer after adding the luciferase

substrate.

Subsequently, measure the Renilla luciferase activity for normalization.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

Calculate the fold change in NFAT activity relative to the unstimulated control.

Plot the normalized luciferase activity against the concentration of Larixol to determine its

inhibitory effect on TRPC6-mediated NFAT activation.[1]

Conclusion
Larixol and its derivatives are valuable pharmacological tools for investigating the role of

TRPC6 in health and disease. Their selectivity for TRPC6 over other TRPC isoforms makes

them suitable for dissecting the specific contributions of this channel to cellular calcium

signaling. The protocols outlined in this document provide a framework for utilizing these

compounds in a variety of in vitro assays to probe TRPC6 function and screen for novel

inhibitors. Careful experimental design and data analysis are crucial for obtaining reliable and

reproducible results in the study of TRPC6 channel modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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